2-Fluoro-4-pentylphenyl 4'-heptyl(1,1'-biphenyl)-4-carboxylate

Liquid Crystal Ferroelectric Smectic C Nematic Mixtures

Niche liquid crystal compounds with precise fluorination patterns are difficult to source for academic structure-property studies and display R&D. This 2-fluoro-substituted phenyl biphenylcarboxylate fills a matrix gap, enabling direct comparison with 3-fluoro and difluoro analogs. • Cited as a 14% wt. component in a patented supertwisted nematic LC phase. • High computed boiling point (589.6°C) and LogP (10.5) suggest thermal stability and low polarity beneficial for high-clearing-point mixtures. • Purity: ≥97% (GC). Custom synthesis; lead time upon request.

Molecular Formula C31H37FO2
Molecular Weight 460.6 g/mol
CAS No. 84176-66-9
Cat. No. B12682607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4-pentylphenyl 4'-heptyl(1,1'-biphenyl)-4-carboxylate
CAS84176-66-9
Molecular FormulaC31H37FO2
Molecular Weight460.6 g/mol
Structural Identifiers
SMILESCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=C(C=C(C=C3)CCCCC)F
InChIInChI=1S/C31H37FO2/c1-3-5-7-8-10-11-24-13-16-26(17-14-24)27-18-20-28(21-19-27)31(33)34-30-22-15-25(23-29(30)32)12-9-6-4-2/h13-23H,3-12H2,1-2H3
InChIKeyWXBFYDUGSIDWBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

84176-66-9 Procurement Data Sheet


2-Fluoro-4-pentylphenyl 4'-heptyl(1,1'-biphenyl)-4-carboxylate (CAS 84176-66-9) is a laterally fluorinated phenyl biphenylcarboxylate liquid crystal compound [1]. The molecule features a three-ring core (biphenyl + phenyl ester) with a lateral fluorine substituent on the terminal phenyl ring and a heptyl chain on the biphenyl unit, positioning it within the class of materials used for ferroelectric and nematic liquid crystal mixtures [2].

Substitution Constraints for Fluorinated Biphenylcarboxylates


In fluorinated phenyl biphenylcarboxylate liquid crystals, the number and position of fluorine atoms dramatically influence the liquid crystal phase sequence and transition temperatures [1]. A generic replacement could shift a compound's mesophase from a wide smectic C range to a narrow nematic or even non-liquid crystalline state, directly impacting its function in electro-optical devices.

84176-66-9 Evidence Assessment


No Direct Comparative Data Available

An exhaustive search of primary research literature, patents, and authoritative databases for CAS 84176-66-9 failed to identify any direct head-to-head quantitative comparisons, such as mesophase transition temperatures, dielectric anisotropy values, or response times, against its closest structural analogs (e.g., the non-fluorinated analog or compounds with different alkyl chain lengths) [1]. Consequently, no direct quantitative differentiation claims can be substantiated at this time. The compound is noted as a component in proprietary liquid crystal mixtures, such as '10% of 2-fluoro-4-pentylphenyl p-(heptylphenyl)-benzoate' in a supertwisted nematic mixture [2], but no performance metrics for the pure compound or its specific contribution are provided.

Liquid Crystal Ferroelectric Smectic C Nematic Mixtures

84176-66-9 Application Scenarios


STN Liquid Crystal Mixture Component

The compound has been specifically cited as a component in a patented liquid crystal phase for supertwisted nematic cells [1]. Its known physical properties, such as a boiling point of 589.6ºC and high calculated LogP of 10.5 [2], suggest it is thermally stable and highly non-polar, which could be beneficial for mixture formulations requiring high clearing points. However, due to a complete lack of published pure compound mesophase data, its procurement for this use must be considered exploratory and would require independent characterization. The exact formulation context (14% by weight) in the patent does not isolate the compound's individual contribution to the mixture's viscosity, dielectric anisotropy, or clearing point [1].

Lateral Fluorination Effects on Smectic C Stability

As a laterally fluorinated phenyl biphenylcarboxylate, this compound falls into a class where the number and position of fluoro groups is known to have a dramatic effect on transition temperatures [3]. Academic researchers studying structure-property relationships could use this compound to fill a matrix gap for a 2-fluoro-substituted phenyl ester with a pentyl tail, comparing its behavior against more widely studied 3-fluoro or difluoro analogs. This would represent a fundamental research use, predicated on the lack of existing data, rather than a performance-verified procurement.

High-Boiling Solvent or Synthesis Intermediate

With a very high computed boiling point (589.6ºC at 760 mmHg), a density of 1.046 g/cm³, and no hydrogen bond donors [2], it may serve as a specialty high-temperature solvent or as a synthetic intermediate for further functionalization. Its procurement for this purpose would be based on these computable physical properties, not on a proven advantage over other high-boiling esters. Direct comparative data for solvent properties is not available.

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